3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
CAS No.: 1704613-52-4
Cat. No.: VC5074268
Molecular Formula: C15H15ClN2O3S2
Molecular Weight: 370.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704613-52-4 |
|---|---|
| Molecular Formula | C15H15ClN2O3S2 |
| Molecular Weight | 370.87 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H15ClN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19) |
| Standard InChI Key | XXJRUXOSIINVTB-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound with a molecular formula that includes a combination of azetidine, thiophene, and chlorobenzenesulfonyl moieties. This compound is of interest in various fields of research due to its potential biological activities. The CAS Number for this compound is 1704613-52-4, and its molecular formula is not explicitly provided in the search results, but it can be inferred to involve a combination of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
Synthesis
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the chlorobenzenesulfonyl and thiophen-2-ylmethyl groups. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.
Biological Activities
Compounds with similar structures to 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide often exhibit a range of biological activities, including antimicrobial and anticancer effects. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, while the thiophene ring can contribute to interactions with enzymes or receptors involved in various cellular processes.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential inhibition of bacterial growth |
| Anticancer Activity | Possible interactions with cancer-related enzymes or receptors |
| Enzyme Inhibition | Potential inhibition of enzymes involved in disease pathways |
Future Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide. This includes in-depth studies on its mechanism of action, toxicity, and efficacy in relevant disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume